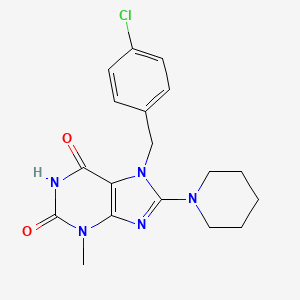

![molecular formula C10H20ClNO B2869715 (3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride CAS No. 2230807-74-4](/img/structure/B2869715.png)

(3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azepines are seven-membered heterocyclic compounds containing one nitrogen atom . They are key structural fragments in a wide range of biologically active compounds of natural and synthetic origin .

Synthesis Analysis

Azepines can be synthesized through various methods. One approach involves the annulation of an azepine ring to a five-membered heteroaromatic ring, or vice versa . Another method involves the ring expansion reactions of hetaro-annulated cyclohexanones and piperidines . There’s also a method involving [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions .Molecular Structure Analysis

The molecular structure of azepines is typically analyzed using methods such as NOESY, biogenic synthesis, and data comparison .Chemical Reactions Analysis

Azepines undergo various chemical reactions. For instance, they can participate in [1,7]-electrocyclization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of azepines can vary widely depending on their specific structure. For instance, the compound “(3aS,8aR)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride” has a molecular weight of 205.73 .Wissenschaftliche Forschungsanwendungen

Plasmid DNA Isolation

EN300-2009903 is used in the isolation of plasmid DNA, particularly in miniprep kits. These kits are widely employed for routine plasmid DNA isolation, offering a quick and efficient method for obtaining smaller quantities of DNA, which is vital for screening libraries and identifying specific clones of interest .

Sequencing Template Preparation

This compound is integral in preparing DNA for sequencing applications. It provides high-quality template DNA for both Sanger sequencing and next-generation sequencing, allowing for the analysis of gene sequences, genetic variations, or mutations .

PCR Amplification

EN300-2009903 is valuable for generating template DNA required for PCR amplification. This is essential for applications such as gene expression analysis, genotyping, and molecular diagnostics .

Transfection Studies

The compound is used to obtain an adequate amount of plasmid DNA for efficient transfection of mammalian cells. This is crucial for studying gene function, protein expression, and other cellular processes .

Gene Knockout Studies

EN300-2009903 is utilized for generating knockout constructs, which are essential for targeted gene disruption experiments. Researchers can obtain the required amount of DNA to introduce specific gene modifications and study the resulting phenotypic changes .

Molecular Cloning

The compound aids in amplifying DNA fragments for subsequent cloning into larger vectors. This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .

Environmental Sensing

While not directly related to the compound EN300-2009903, environmental sensing is a field that benefits from similar compounds and technologies. For instance, the Extech EN300 environmental meter measures humidity, temperature, air velocity, light, and sound, which are parameters that can be influenced by chemical compounds in the environment .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Azepines and their derivatives have great pharmacological and therapeutic implications, and there is ongoing research into their synthesis, reaction mechanisms, and biological properties . Future research will likely continue to explore these areas, as well as the potential for azepines to be used in the treatment of various diseases .

Eigenschaften

IUPAC Name |

(3aS,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c1-10(2)5-9-8(3-4-12-9)6-11-7-10;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCPYIIBUOBMPK-OULXEKPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(CCO2)CNC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H]2[C@@H](CCO2)CNC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

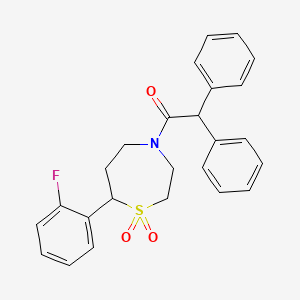

![2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide](/img/structure/B2869638.png)

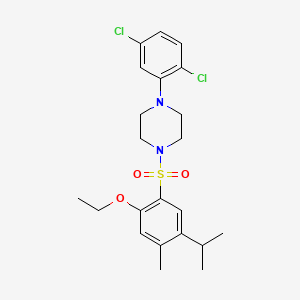

![2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2869641.png)

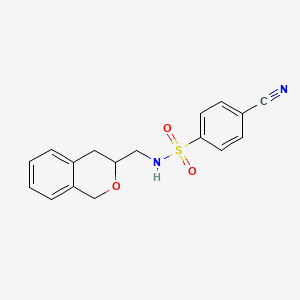

![7-(2,3-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869643.png)

![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2869645.png)

![7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/no-structure.png)